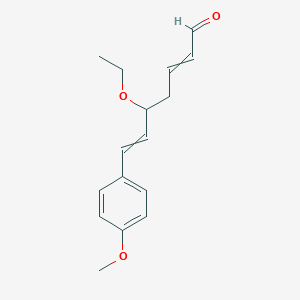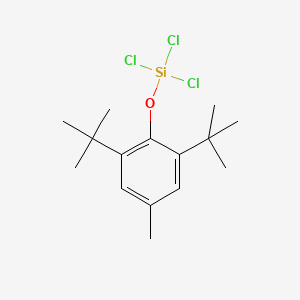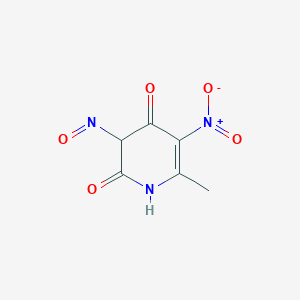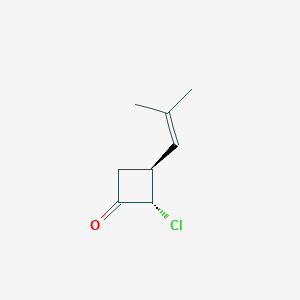![molecular formula C17H22O2S B14388984 Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-75-0](/img/structure/B14388984.png)
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenylsulfanyl group, and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the phenylsulfanyl group. One common method involves the use of a cyclohexanone derivative, which undergoes a series of reactions including alkylation, sulfonation, and esterification to yield the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the activity of these targets by forming reversible or irreversible bonds, leading to changes in their function. The cyclohexyl ring and ethyl acetate moiety contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]propanoate
- Methyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
- Ethyl [3-methylidene-4-(phenylsulfanyl)cyclopentyl]acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
88354-75-0 |
|---|---|
Fórmula molecular |
C17H22O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-methylidene-4-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C17H22O2S/c1-3-19-17(18)12-14-9-10-16(13(2)11-14)20-15-7-5-4-6-8-15/h4-8,14,16H,2-3,9-12H2,1H3 |
Clave InChI |
ZQIQYWCPAWTMQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC(C(=C)C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)

![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)


